3,3-Dimethylpentanal

描述

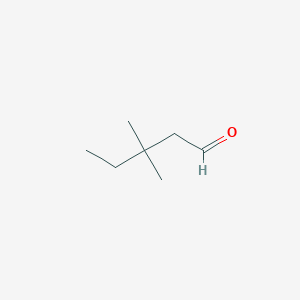

3,3-Dimethylpentanal (IUPAC name: This compound, CAS: 118993-47-8) is a branched aliphatic aldehyde with the molecular formula C₇H₁₄O and an average molecular weight of 114.188 g/mol . Its structure features a pentanal backbone (five-carbon chain) with two methyl groups attached to the third carbon atom, resulting in a symmetrical branching pattern. The compound is registered under ChemSpider ID 2955624 and is characterized by its aldehyde functional group (-CHO) at the terminal position .

Key identifiers:

属性

IUPAC Name |

3,3-dimethylpentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-7(2,3)5-6-8/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKCSWORDUPIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118993-47-8 | |

| Record name | 3,3-dimethylpentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 3,3-Dimethylpentanal can be synthesized through various organic reactions. One common method involves the oxidation of 3,3-dimethylpentanol. This oxidation can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 3,3-dimethyl-1-butene. This process involves the addition of a formyl group to the double bond of the alkene in the presence of a catalyst such as rhodium or cobalt complexes. The reaction is typically carried out under high pressure and temperature to achieve optimal yields.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 3,3-dimethylpentanoic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 3,3-dimethylpentanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: this compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Oxidation: 3,3-Dimethylpentanoic acid

Reduction: 3,3-Dimethylpentanol

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

3,3-Dimethylpentanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving aldehyde metabolism and enzymatic reactions.

Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

作用机制

The mechanism of action of 3,3-dimethylpentanal involves its reactivity as an aldehyde. The formyl group is highly reactive and can undergo various chemical transformations. In biological systems, aldehydes can form Schiff bases with amines, leading to the formation of imines. This reactivity is crucial in enzymatic processes and metabolic pathways.

相似化合物的比较

2,2-Dimethylpentanal

- Molecular formula : C₇H₁₄O (identical to 3,3-Dimethylpentanal).

- Structure : Methyl groups on the second carbon of the pentanal chain.

- Occurrence : Found in Pyrostegia venusta heptane extract (4.79% composition) .

- Key differences : The branching at the second carbon reduces steric hindrance near the aldehyde group compared to this compound. This may influence reactivity in nucleophilic addition reactions.

2,3-Dimethylpentanal

- Molecular formula : C₇H₁₄O (identical to this compound).

- Structure : Methyl groups on carbons 2 and 3, creating adjacent branching.

- Occurrence : Identified in Trifolium repens hydroalcoholic extracts (7.07% composition) and tobacco seed oils .

- For example, (2S,3R)-2,3-Dimethylpentanal (CAS: N/A) has been structurally characterized with a molecular weight of 114.185 g/mol and InChIKey BOHKXQAJUVXBDQ-RNFRBKRXSA-N .

4,4-Dimethylpentanal

- Molecular formula : C₇H₁₄O.

- Structure : Methyl groups on the fourth carbon.

- Occurrence: Minor product in hydrogenation reactions involving cobalt carbonyl systems .

- Key differences : The terminal methyl groups may stabilize the aldehyde via hyperconjugation, altering its electronic properties compared to this compound.

Physicochemical and Functional Comparisons

Structural Impact on Reactivity

- 2,3-Dimethylpentanal: Adjacent methyl groups may hinder nucleophilic attack on the aldehyde due to increased steric hindrance .

- Electronic effects : All isomers share similar electron-withdrawing effects from the aldehyde group, but branching may modulate solubility in polar solvents.

生物活性

3,3-Dimethylpentanal, a branched-chain aldehyde with the chemical formula CHO, has garnered interest in various fields of research due to its potential biological activity. This article explores its chemical properties, biological mechanisms, and applications in scientific research.

This compound is an aliphatic aldehyde characterized by its branched structure. It is commonly utilized as an intermediate in organic synthesis and has applications in the production of fragrances and flavoring agents. Its reactivity is primarily due to the carbonyl group, which can undergo various chemical transformations.

Key Reactions

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : Can be reduced to corresponding alcohols.

- Substitution Reactions : Participates in nucleophilic substitution due to the electrophilic nature of the carbonyl carbon .

The biological activity of this compound is closely linked to its reactivity as an aldehyde. In biological systems, it can be metabolized by aldehyde dehydrogenases, which catalyze its oxidation to carboxylic acids. This metabolic pathway is significant for understanding how this compound may interact with various biological systems.

Biological Activity

Research indicates that this compound may influence several biological processes:

Research Findings and Case Studies

While specific case studies focusing solely on this compound are sparse, related research provides insights into its potential applications:

- Model Compound for Aldehyde Studies :

- This compound has been used in studies that investigate the mechanisms of aldehyde dehydrogenases. These enzymes play a crucial role in the metabolism of various aldehydes and are important in detoxification processes.

- Chemical Synthesis Applications :

Data Table: Summary of Biological Activity

| Property/Activity | Description |

|---|---|

| Chemical Formula | CHO |

| Role in Enzyme Reactions | Model compound for studying aldehyde metabolism |

| Potential Therapeutic Use | Derivatives may have bioactive properties |

| Chemical Transformations | Oxidation to acids; reduction to alcohols |

常见问题

Q. How does this compound behave in atmospheric oxidation reactions, and what are its environmental implications?

- Methodological Answer : Atmospheric studies indicate that branched aldehydes like this compound react with hydroxyl radicals, with reaction times varying by structure (e.g., 21.4% concentration under unspecified conditions in one study ). Computational modeling (e.g., QSPR) can predict reaction pathways and secondary organic aerosol (SOA) formation, critical for air quality assessments.

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer : Discrepancies may arise from impurities in starting materials or incomplete hydrogenation. Analytical techniques like GC-MS should quantify intermediates (e.g., amyl alcohols) and validate purity. Replicating protocols under controlled conditions (e.g., solvent-free vs. solvent-based systems) can isolate variables affecting yield .

Q. What experimental design strategies are effective for optimizing this compound synthesis?

- Methodological Answer : Factorial designs (e.g., 2×2×2) can systematically test variables such as temperature, catalyst loading, and reaction time. For example, varying hydrogen pressure and formaldehyde concentration in a stepwise manner allows identification of synergistic effects on yield and byproduct formation .

Safety and Stability Considerations

Q. What are the thermal decomposition hazards of this compound, and how should they be mitigated?

- Methodological Answer : Thermal degradation releases CO and CO₂, requiring ventilation and flame-resistant equipment. Static discharge and mechanical impact risks are undocumented, but standard protocols for volatile aldehydes (e.g., grounding containers, inert atmospheres) should be applied .

Data Gaps and Future Research Directions

- Key Gaps : Limited data on ecotoxicity (e.g., Microtox or Daphnia assays) and precise physicochemical properties (e.g., vapor pressure, Henry’s law constants).

- Recommendations : Collaborate with computational chemists to predict missing parameters and validate via experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。